2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or hydrazones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol and dichloromethane.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or hydrazones.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile involves its interaction with molecular targets through its cyano and amino groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include nucleophilic addition, substitution, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Cyanoethyl)methylamino]benzaldehyde
- N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
- 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
Uniqueness
2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile is unique due to its multiple cyano groups and the presence of an amino group, which provide it with distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
114037-87-5 |
---|---|
Molecular Formula |
C15H13N5 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
2-[4-[2-cyanoethyl(methyl)amino]phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H13N5/c1-20(8-2-7-16)14-5-3-12(4-6-14)15(11-19)13(9-17)10-18/h3-6,13,15H,2,8H2,1H3 |
InChI Key |
MXSXNTFEHRWOHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.